1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane" is a halogenated organic molecule that contains bromine and chlorine substituents. It is structurally related to various other halogenated compounds that have been studied for their conformational and chemical properties. The presence of halogen atoms in the molecule suggests potential reactivity and interesting conformational dynamics, as seen in similar compounds .
Synthesis Analysis
While the specific synthesis of "1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane" is not detailed in the provided papers, related synthesis methods can be inferred. For instance, halomethylmetal compounds have been used to insert into carbon-hydrogen bonds, which could be a potential step in the synthesis of halogenated compounds like the one . Additionally, the synthesis of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane from 4-bromophenylacetic acid chloride suggests a possible route involving halogenated aromatic precursors .
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-(p-bromophenyl)-4-t-butyl-1-methyl-1-silacyclohexane, has been determined by X-ray diffraction studies . These studies provide insights into the conformational stability and stereochemistry of halogenated cyclohexane derivatives, which could be relevant to understanding the structure of "1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane".
Chemical Reactions Analysis
The reactivity of halogenated compounds is often characterized by reactions such as halodesilylation, as seen in the case of 1-(p-bromophenyl)-4-t-butyl-1-methyl-1-silacyclohexane . The presence of bromine and chlorine in the molecule of interest suggests that it may undergo similar reactions, including elimination or substitution processes that are common for halogenated organics.
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane" can be speculated based on related compounds. For example, the crystal structure of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane provides information on lattice parameters and space group, which could be similar for structurally related compounds . The presence of halogen atoms is likely to influence the compound's boiling point, density, and solubility, as well as its reactivity towards nucleophiles and electrophiles.
Scientific Research Applications
Synthesis and Chemical Properties
Cyclohexane Derivatives : The compound is used in synthesizing cyclohexane derivatives with multiple stereogenic centers. These derivatives are characterized using techniques like elemental analysis, ESI-MS, IR, 1H and 13C NMR spectroscopy, and X-ray single-crystal analysis. They are notable for their regioselective condensation reactions, leaving β-keto ester carbonyls unreacted (Ismiyev et al., 2013).
Halohydroperoxides Conversion : In chemical reactions involving β-halohydroperoxides, this compound aids in the formation of allylic hydroperoxides, showcasing its role in group migration and synthesis of complex organic compounds (Kopecky et al., 1978).
Free Radical Reactions : It is used in free radical reactions with Grignard reagents and cobaltous halide, leading to a variety of products such as methylcyclohexane, 1-methylcyclohexene, and methylenecyclohexane (Liu, 1956).
Photochemical Studies : This compound plays a role in photochemical studies, particularly in the generation and reactivity of certain cations via photolysis (Guizzardi et al., 2001).
Material Synthesis
- Liquid Crystalline Dendrimeric Polymer : Its derivatives are key in synthesizing thermotropic nematic liquid crystalline dendrimeric polymers, which have significant applications in material science (Percec & Kawasumi, 1992).
Biochemical Applications
Antimicrobial Properties : Certain derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, highlighting its potential in pharmaceutical applications (Gorbovoi et al., 2008).
Antinociceptive Activity : Derivatives of this compound also possess antinociceptive activity, which is critical in pain management studies (Kirillov et al., 2015).
properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)-6-chlorohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrClO/c1-10-9-11(6-7-12(10)14)13(16)5-3-2-4-8-15/h6-7,9H,2-5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCCOPYBHCRLRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCCCCCl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645146 |
Source
|
Record name | 1-(4-Bromo-3-methylphenyl)-6-chlorohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane | |
CAS RN |
898760-96-8 |
Source
|
Record name | 1-(4-Bromo-3-methylphenyl)-6-chlorohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.